molecular formula C9H12BrNO3 B12631608 3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one CAS No. 922142-87-8

3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one

Cat. No.: B12631608
CAS No.: 922142-87-8
M. Wt: 262.10 g/mol
InChI Key: DPEDDWXAUTYRLB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromomethyl group, a hydroxyimino group, and an oxaspiro ring system. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable spirocyclic ketone with bromine and hydroxylamine under controlled conditions. The reaction proceeds through the formation of an intermediate bromomethyl ketone, which is subsequently converted to the hydroxyimino derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The bromomethyl group can be reduced to a methyl group.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, reduced methyl derivatives, and various substituted spirocyclic compounds.

Scientific Research Applications

3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyimino group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Bromomethyl)spiro[4.4]nonane: Similar spirocyclic structure but lacks the hydroxyimino group.

    2-Butyl-1,3-diazaspironon-1-en-4-one hydrochloride: Contains a spirocyclic structure with different functional groups.

Uniqueness

3-(Bromomethyl)-6-(hydroxyimino)-2-oxaspiro[4.4]nonan-1-one is unique due to the presence of both bromomethyl and hydroxyimino groups, which impart distinct reactivity and binding properties. This makes it a versatile compound for various chemical and biological applications.

Properties

CAS No.

922142-87-8

Molecular Formula

C9H12BrNO3

Molecular Weight

262.10 g/mol

IUPAC Name

3-(bromomethyl)-9-hydroxyimino-2-oxaspiro[4.4]nonan-1-one

InChI

InChI=1S/C9H12BrNO3/c10-5-6-4-9(8(12)14-6)3-1-2-7(9)11-13/h6,13H,1-5H2

InChI Key

DPEDDWXAUTYRLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NO)C2(C1)CC(OC2=O)CBr

Origin of Product

United States

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